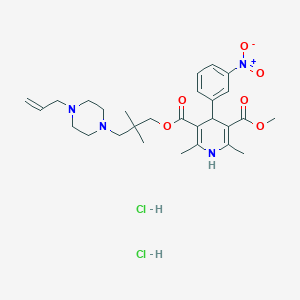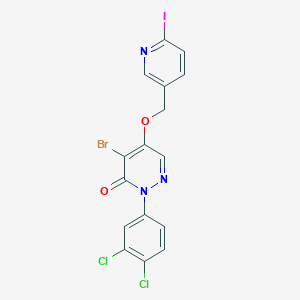
3(2H)-Pyridazinone, 4-bromo-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3(2H)-Pyridazinone, 4-bromo-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of 3(2H)-Pyridazinone, 4-bromo-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)- is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and proteins in the body, which leads to its anti-inflammatory, anti-tumor, and anti-viral effects.
Effets Biochimiques Et Physiologiques
3(2H)-Pyridazinone, 4-bromo-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)- has been found to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, which leads to its anti-inflammatory effects. It has also been found to inhibit the growth of cancer cells, which leads to its anti-tumor effects. Additionally, it has been found to inhibit the replication of certain viruses, which leads to its anti-viral effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3(2H)-Pyridazinone, 4-bromo-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)- in lab experiments is its potential to be used as a multi-functional compound with various applications. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental conditions.
Orientations Futures
There are several future directions for the study of 3(2H)-Pyridazinone, 4-bromo-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)-. One direction is to further investigate its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use as a pesticide in agriculture. Additionally, further research can be conducted on its potential use as a catalyst in industry.
Méthodes De Synthèse
The synthesis of 3(2H)-Pyridazinone, 4-bromo-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)- involves the reaction of 3,4-dichloroaniline with 6-iodo-3-pyridinemethanol in the presence of potassium carbonate and dimethylformamide. The resulting product is then reacted with 4-bromo-2-hydroxybenzaldehyde in the presence of sodium hydroxide and ethanol to obtain the final product.
Applications De Recherche Scientifique
3(2H)-Pyridazinone, 4-bromo-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)- has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, it has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In the field of agriculture, it has been studied for its potential use as a pesticide. In the field of industry, it has been studied for its potential use as a catalyst.
Propriétés
Numéro CAS |
122322-26-3 |
|---|---|
Nom du produit |
3(2H)-Pyridazinone, 4-bromo-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)- |
Formule moléculaire |
C16H9BrCl2IN3O2 |
Poids moléculaire |
553 g/mol |
Nom IUPAC |
4-bromo-2-(3,4-dichlorophenyl)-5-[(6-iodopyridin-3-yl)methoxy]pyridazin-3-one |
InChI |
InChI=1S/C16H9BrCl2IN3O2/c17-15-13(25-8-9-1-4-14(20)21-6-9)7-22-23(16(15)24)10-2-3-11(18)12(19)5-10/h1-7H,8H2 |
Clé InChI |
PJOGFCJTCZUVQM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N2C(=O)C(=C(C=N2)OCC3=CN=C(C=C3)I)Br)Cl)Cl |
SMILES canonique |
C1=CC(=C(C=C1N2C(=O)C(=C(C=N2)OCC3=CN=C(C=C3)I)Br)Cl)Cl |
Autres numéros CAS |
122322-26-3 |
Synonymes |
3(2H)-Pyridazinone, 4-bromo-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridi nyl)methoxy)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



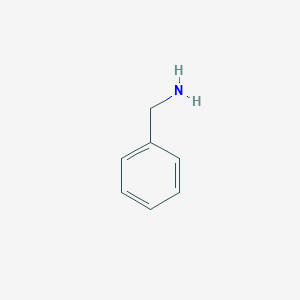
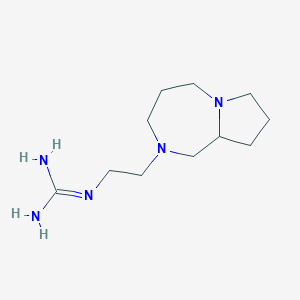
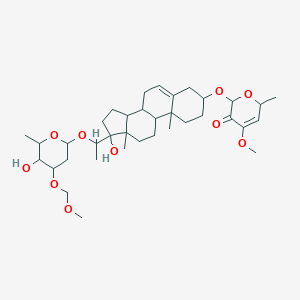
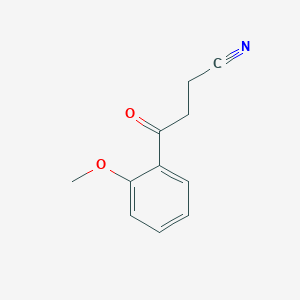
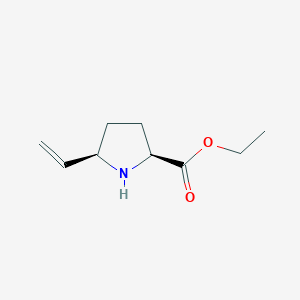
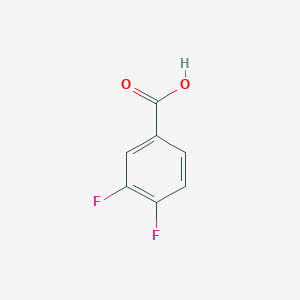
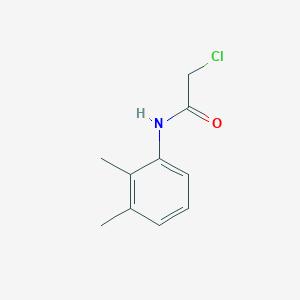
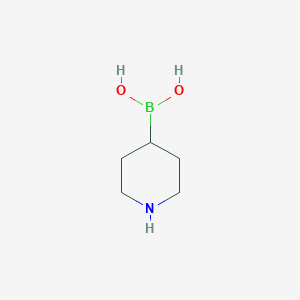
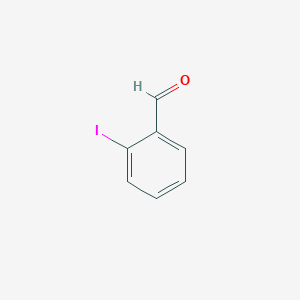
![2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid](/img/structure/B48342.png)
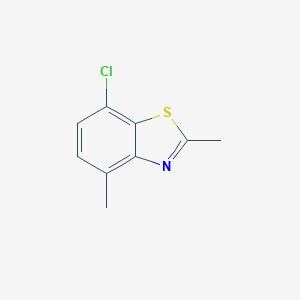
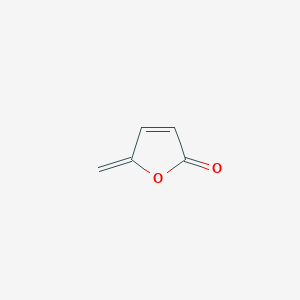
![4-[2-[(1-Carboxy-4-hydroxybutyl)amino]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid](/img/structure/B48345.png)
